molecular formula C7H10ClN3O B1481299 1-(azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride CAS No. 2091126-90-6

1-(azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride

Cat. No.: B1481299
CAS No.: 2091126-90-6
M. Wt: 187.63 g/mol
InChI Key: SAMVHINFYRGPAF-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of 3-azetidinamine with appropriate pyrimidinone derivatives under acidic conditions. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods are optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are driven by the ring strain inherent in the azetidine structure, which makes the compound highly reactive.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines under basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted azetidines, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(Azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride has found applications in several scientific research areas:

  • Medicinal Chemistry: The compound is explored for its potential as a lead structure in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

  • Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.

  • Material Science: The unique properties of azetidines make them suitable for use in the development of new materials with advanced functionalities.

Mechanism of Action

1-(Azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride is compared with other similar compounds, such as azetidin-3-ylmethanol and 1-(azetidin-3-yl)-1H-imidazole dihydrochloride. These compounds share structural similarities but differ in their functional groups and reactivity. The unique ring strain and stability of azetidines contribute to the distinct properties of this compound, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • Azetidin-3-ylmethanol

  • 1-(Azetidin-3-yl)-1H-imidazole dihydrochloride

  • 1-(Azetidin-3-yl)-1H-pyrazol-3-amine

This comprehensive overview highlights the significance of 1-(azetidin-3-yl)pyrimidin-2(1H)-one hydrochloride in scientific research and its potential applications in various fields

Properties

IUPAC Name

1-(azetidin-3-yl)pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c11-7-9-2-1-3-10(7)6-4-8-5-6;/h1-3,6,8H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMVHINFYRGPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=CC=NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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